4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride
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Overview
Description
4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a six-membered ring containing both nitrogen and sulfur atoms. This compound is known for its interesting physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing amino and thiol groups. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted amino derivatives. These products can have different physical and chemical properties compared to the parent compound .
Scientific Research Applications
4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-methyl-1lambda6,2-thiazinane-1,1-dione hydrochloride
- 4-amino-2,3,3-trimethyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Uniqueness
4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride is unique due to its specific ring structure and the presence of both amino and thiazinane groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1,1-dioxothiazinan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c5-4-1-2-9(7,8)6-3-4;/h4,6H,1-3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVLLPGDFIMZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NCC1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2461773-04-4 |
Source
|
Record name | 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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